![molecular formula C17H14N2O3S B2729083 4-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide CAS No. 1322194-42-2](/img/structure/B2729083.png)

4-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

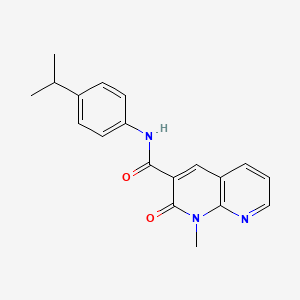

4-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized through various methods and has shown promising results in various scientific studies.

Scientific Research Applications

Synthesis and Characterization

Novel Benzamide Derivatives

Research has focused on the development of new benzamide derivatives through various synthetic routes. For instance, a study presented a one-pot, multicomponent synthesis of new benzamide derivatives characterized by a range of analytical techniques, indicating the interest in expanding the library of benzamide compounds due to their potential applications (Hossaini et al., 2017).

Biological Activities

Antidiabetic and Antihyperglycemic Agents

Benzamide derivatives have been evaluated for their potential as antidiabetic agents. A structure-activity relationship study led to the identification of a candidate drug for the treatment of diabetes mellitus, showcasing the therapeutic potential of these compounds (Nomura et al., 1999).

Anti-inflammatory Activity

Compounds based on the benzamide scaffold have also been tested for their anti-inflammatory properties. One study synthesized new compounds and assessed their anti-inflammatory activity, comparing them to non-steroidal anti-inflammatory drugs (NSAIDs), highlighting their potential in inflammatory disease management (Kalsi et al., 1990).

Antioxidant Studies

The antioxidant potential of N-substituted benzyl/phenyl acetamides has been explored, with some compounds showing moderate to significant activity. This suggests a possible role in combating oxidative stress-related pathologies (Ahmad et al., 2012).

Antimicrobial Activity

Benzamide derivatives have been synthesized and screened for antimicrobial activity, showing excellent broad-spectrum activity against various bacterial and fungal strains. This underscores their potential use in developing new antimicrobial agents (Padalkar et al., 2014).

Mechanism of Action

Target of Action

The primary targets of (E)-4-methyl-N-(7-methyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide are enzymes of the histone deacetylase family (HDACs) and acetylpolyamine amidohydrolases (APAHs) from Pseudomonas aeruginosa . These enzymes play a crucial role in the polyamine metabolism and are involved in the biofilm formation , a major survival strategy of the pathogen Pseudomonas aeruginosa .

Mode of Action

(E)-4-methyl-N-(7-methyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide interacts with its targets, the HDACs and APAHs, by binding to the highly conserved deacetylase binding domain with a Zn2+ ion at the bottom of the binding pocket . This interaction results in the inhibition of these enzymes, thereby disrupting the polyamine metabolism and biofilm formation .

Biochemical Pathways

The affected biochemical pathway by (E)-4-methyl-N-(7-methyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide is the polyamine metabolism . By inhibiting the HDACs and APAHs, this compound disrupts the polyamine metabolism, leading to downstream effects that include the disruption of biofilm formation , a key survival strategy of Pseudomonas aeruginosa .

Result of Action

The molecular and cellular effects of (E)-4-methyl-N-(7-methyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide’s action include the inhibition of HDACs and APAHs . This inhibition disrupts the polyamine metabolism and biofilm formation , leading to potential therapeutic effects against infections caused by Pseudomonas aeruginosa .

properties

IUPAC Name |

4-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c1-10-3-5-11(6-4-10)16(20)18-17-19(2)12-7-13-14(22-9-21-13)8-15(12)23-17/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDDEWQJUGSYQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-((8-methoxy-3-(p-tolylcarbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2729002.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole-4-carbaldehyde](/img/structure/B2729006.png)

![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2729008.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2729013.png)

![(Z)-3-methyl-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2729014.png)